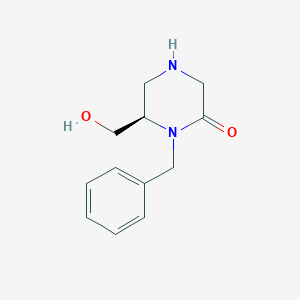

(r)-1-Benzyl-6-hydroxymethyl-piperazin-2-one

Description

Properties

IUPAC Name |

(6R)-1-benzyl-6-(hydroxymethyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-9-11-6-13-7-12(16)14(11)8-10-4-2-1-3-5-10/h1-5,11,13,15H,6-9H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVFAVLGCLMETR-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)CN1)CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(C(=O)CN1)CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649637 | |

| Record name | (6R)-1-Benzyl-6-(hydroxymethyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217657-81-2 | |

| Record name | (6R)-1-Benzyl-6-(hydroxymethyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Benzyl-6-hydroxymethyl-piperazin-2-one typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.

Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde and a base.

Industrial Production Methods

Industrial production of ®-1-Benzyl-6-hydroxymethyl-piperazin-2-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Catalysts and specific reaction conditions are often tailored to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohols.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

®-1-Benzyl-6-hydroxymethyl-piperazin-2-one has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.

Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-1-Benzyl-6-hydroxymethyl-piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the hydroxymethyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved often include modulation of neurotransmitter systems or inhibition of specific enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of (R)-1-Benzyl-6-hydroxymethyl-piperazin-2-one and five analogous compounds from the Combi-Blocks catalog :

| Compound ID | CAS Number | Purity | Core Structure | Substituents/Functional Groups | Salt Form |

|---|---|---|---|---|---|

| OR-8887 (Target) | 1217657-81-2 | 95% | Piperazin-2-one | 1-Benzyl, 6-hydroxymethyl | Neutral |

| QV-1847 | 1860012-50-5 | 95% | Piperazine | 4-Benzyl, 2-hydroxymethyl | Dihydrochloride |

| QE-8793 | 94944-69-1 | 96% | Piperidine | 1-Benzyloxycarbonyl, 3-hydroxymethyl | Neutral |

| AM-1760 | 101385-90-4 | 97% | Pyrrolidine | 1-Benzyl, 3-hydroxy | Neutral |

| SH-6477 | 2140265-28-5 | 97% | Pyrrolidine | 2-Carboxylate (benzyl ester), 4-hydroxy | Hydrochloride |

Key Differences and Implications

Core Structure Variations

Piperazin-2-one (OR-8887) vs. Piperazine (QV-1847) :

- The lactam ring in OR-8887 reduces basicity compared to the fully saturated piperazine in QV-1846. This difference impacts hydrogen-bonding capacity and reactivity in synthetic pathways.

- QV-1847’s dihydrochloride salt form enhances water solubility, making it preferable for aqueous-phase reactions .

Piperidine (QE-8793) vs. Pyrrolidine (AM-1760, SH-6477) :

- Piperidine derivatives (6-membered ring) exhibit greater conformational flexibility than pyrrolidines (5-membered ring), affecting binding affinity in biological targets.

- SH-6477’s carboxylate ester and hydrochloride salt improve solubility and stability in acidic conditions compared to neutral hydroxypyrrolidines like AM-1760 .

Functional Group Influence

- In OR-8887, the hydroxymethyl is adjacent to the lactam carbonyl, creating a polar domain distinct from QV-1847’s linear piperazine.

Benzyl Groups :

- All compounds except SH-6477 feature a benzyl group, which increases lipophilicity. OR-8887’s benzyl at the 1-position may sterically hinder interactions compared to QE-8793’s benzyloxycarbonyl group.

Stereochemical Considerations

- OR-8887 (R-configuration) and QV-1847 (S-configuration) highlight enantiomeric differences. Enantiomers often diverge in biological activity; for example, (R)- vs. (S)-configurations can alter receptor binding or metabolic stability .

Biological Activity

(R)-1-Benzyl-6-hydroxymethyl-piperazin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its interactions with central nervous system receptors and its applications in drug design. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a benzyl group and a hydroxymethyl group. Its molecular formula is with a molar mass of approximately 222.24 g/mol. The structural characteristics enhance its binding affinity to various biological targets, influencing its pharmacological profiles.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The benzyl and hydroxymethyl groups are crucial for binding, affecting neurotransmitter systems and enzyme inhibition pathways. Notably, the compound has shown potential in modulating serotonin and dopamine receptors, which are vital for mood regulation and cognitive functions.

1. Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

- CNS Activity : The compound has been studied for its potential as an anxiolytic and antidepressant agent due to its interactions with serotonin receptors.

- Enzyme Inhibition : It has demonstrated inhibitory effects on certain enzymes, including monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters .

2. Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can inhibit the growth of various cancer cell lines, including prostate cancer cells (PC3 and DU145). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies

Applications in Drug Design

This compound serves as a valuable pharmacophore in drug design, particularly for central nervous system-related therapies. Its structural features allow for the synthesis of analogs with enhanced biological activity or altered pharmacokinetic properties. Ongoing research aims to optimize these derivatives for better efficacy and safety profiles .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (R)-1-Benzyl-6-hydroxymethyl-piperazin-2-one to achieve high enantiomeric purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction parameters such as temperature, solvent choice, and catalyst selection. For example, chiral catalysts (e.g., asymmetric hydrogenation agents) can enhance enantiomeric purity. Reaction intermediates should be monitored via chiral HPLC or polarimetry to track stereochemical integrity . Post-synthesis purification via recrystallization or chromatography (e.g., using silica gel or chiral stationary phases) is critical to isolate the desired enantiomer. Structural confirmation should involve H/C NMR and mass spectrometry to verify regiochemistry and functional group integrity .

Q. How can researchers validate the identity and purity of this compound using analytical techniques?

- Methodological Answer : A multi-technique approach is recommended:

- Chromatography : Use reverse-phase HPLC or UPLC with UV detection to assess purity. Compare retention times against certified reference standards (e.g., EP/BP impurity markers for related piperazinone derivatives) .

- Spectroscopy : Confirm molecular structure via FT-IR (amide C=O stretch ~1650 cm) and NMR (H chemical shifts for benzyl protons at ~7.3 ppm and hydroxymethyl groups at ~3.5–4.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS/MS can confirm molecular formula (e.g., CHNO) and detect trace impurities .

Advanced Research Questions

Q. How can contradictory data regarding the biological activity of this compound be resolved in pharmacological studies?

- Methodological Answer : Contradictions often arise from variations in assay conditions or biological models. To address this:

- Standardize Assays : Use validated cell lines (e.g., HEK-293 for receptor-binding studies) and control for variables like serum concentration and incubation time.

- Longitudinal Analysis : Employ time-course experiments to differentiate acute vs. chronic effects, as seen in studies linking presenteeism to variable outcomes over time .

- Statistical Modeling : Apply structural equation modeling (SEM) to account for latent variables (e.g., enzyme inhibition kinetics vs. metabolic stability) .

- Mechanistic Follow-Up : Use knock-out models or siRNA silencing to confirm target specificity .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer :

- Substituent Variation : Systematically modify the benzyl or hydroxymethyl groups (e.g., halogenation or alkylation) and assess changes in activity. For example, replacing the benzyl group with a 4-chlorophenyl moiety (as in related piperazine derivatives) may enhance receptor affinity .

- Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding modes to targets like GABA receptors or kinases. Validate predictions with mutagenesis studies .

- Pharmacokinetic Profiling : Compare metabolic stability (e.g., microsomal half-life) and permeability (Caco-2 assays) across derivatives to optimize bioavailability .

Q. How can researchers design experiments to address stability challenges in this compound under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to stress conditions (acid/base hydrolysis, oxidation, light) and monitor degradation products via LC-MS. For example, amide bond hydrolysis may yield piperazine fragments, requiring pH-stability optimization .

- Formulation Screening : Test stabilizers (e.g., cyclodextrins for solubility) or lyophilization to enhance shelf-life.

- In Silico Predictions : Use software like ADMET Predictor™ to estimate susceptibility to enzymatic degradation (e.g., cytochrome P450 interactions) .

Methodological Considerations for Data Interpretation

- Handling Spectral Data : Assign NMR peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals in complex heterocycles .

- Statistical Robustness : Apply Bonferroni correction or false discovery rate (FDR) controls in multi-variable assays to reduce Type I errors .

- Reproducibility : Adopt open-science practices, such as depositing raw spectral data in public repositories (e.g., PubChem) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.